Cas no 1594913-83-3 (2-2-methyl-4-(trifluoromethyl)phenylethan-1-amine)

2-2-methyl-4-(trifluoromethyl)phenylethan-1-amine structure
1594913-83-3 structure
Product Name:2-2-methyl-4-(trifluoromethyl)phenylethan-1-amine
N.o CAS:1594913-83-3
MF:C10H12F3N
MW:203.204193115234
CID:6057752
PubChem ID:69115786
Update Time:2025-06-15

2-2-methyl-4-(trifluoromethyl)phenylethan-1-amine Propriedades químicas e físicas

Nomes e Identificadores

    • 2-2-methyl-4-(trifluoromethyl)phenylethan-1-amine
    • 2-Methyl-4-(trifluoromethyl)benzeneethanamine
    • SCHEMBL4616378
    • EN300-1930912
    • 2-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-amine
    • 1594913-83-3
    • Inchi: 1S/C10H12F3N/c1-7-6-9(10(11,12)13)3-2-8(7)4-5-14/h2-3,6H,4-5,14H2,1H3
    • Chave InChI: OCABSQZYTQGVQG-UHFFFAOYSA-N
    • SMILES: C1(CCN)=CC=C(C(F)(F)F)C=C1C

Propriedades Computadas

  • Massa Exacta: 203.09218387g/mol
  • Massa monoisotópica: 203.09218387g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 179
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.5
  • Superfície polar topológica: 26Ų

Propriedades Experimentais

  • Densidade: 1.156±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Ponto de ebulição: 229.2±35.0 °C(Predicted)
  • pka: 9.53±0.10(Predicted)

2-2-methyl-4-(trifluoromethyl)phenylethan-1-amine Preçomais >>

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